molecular formula C17H19NO B1392224 5-(4-tert-Butylbenzoyl)-2-methylpyridine CAS No. 1187169-28-3

5-(4-tert-Butylbenzoyl)-2-methylpyridine

Cat. No. B1392224
CAS RN: 1187169-28-3
M. Wt: 253.34 g/mol
InChI Key: FDJIOZMNZXXINQ-UHFFFAOYSA-N
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Description

The compound “4-tert-Butylbenzoyl chloride” is a related compound . It’s used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . It’s also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .


Synthesis Analysis

A method for synthesizing 4-tert-butyl benzyl chloride, which might be a precursor to the compound you’re interested in, involves reacting tertiary butyl, formaldehyde, hydrochloric acid, and formic acid .


Chemical Reactions Analysis

4-tert-Butylbenzoyl chloride is known to react with water .


Physical And Chemical Properties Analysis

For the related compound “4-tert-Butylbenzoyl chloride”, it has a refractive index of n20/D 1.536 (lit.), a boiling point of 135 °C/20 mmHg (lit.), and a density of 1.007 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

A series of mono-cyclometalated Pt(II) complexes bearing 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine as the chromophoric N∧C cyclometalated ligand and second nonchromophoric bidenate ligands with increasing bulkiness were synthesized. The cyclometalation involved reactions with K2PtCl4, leading to the formation of a chloro-bridged dimer N∧CPt(μ-Cl)2PtC∧N, showcasing a method to incorporate pyridine derivatives into complex metal structures for potential applications in electroluminescence and catalysis (Ionkin, Marshall, & Wang, 2005).

Antitumor Activity

The title compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine demonstrated potential antitumor activity against the Hela cell line, with an IC50 value of 26 μM. The synthesis involved the reduction of a related compound and its crystal structure was determined by single-crystal X-ray diffraction. This study highlights the potential therapeutic applications of pyridine derivatives in cancer treatment (Ye et al., 2015).

Metal Complex Catalysis

Substituted (pyridinyl)benzoazole palladium complexes were synthesized, including 2-(4-tert-butylpyridin-2-yl)-benzooxazole and related derivatives, by intramolecular cyclization. These palladium complexes were efficient Heck coupling catalysts for the reaction of iodobenzene with butylacrylate under mild conditions, indicating the role of pyridine derivatives in enhancing catalytic performance in organic synthesis (Ojwach, Westman, & Darkwa, 2007).

Safety and Hazards

The safety data sheet for 4-tert-Butylbenzoyl chloride indicates that it’s combustible, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(4-tert-butylphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-12-5-6-14(11-18-12)16(19)13-7-9-15(10-8-13)17(2,3)4/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJIOZMNZXXINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501184444
Record name [4-(1,1-Dimethylethyl)phenyl](6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-tert-Butylbenzoyl)-2-methylpyridine

CAS RN

1187169-28-3
Record name [4-(1,1-Dimethylethyl)phenyl](6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,1-Dimethylethyl)phenyl](6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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